(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone
Overview
Description
(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone is a synthetic organic compound with the molecular formula C12H16ClN3O and a molecular weight of 253.73 g/mol. This compound is widely used in scientific experiments due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone typically involves the reaction of 2-chloropyridine-3-carboxylic acid with piperidine derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of (3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds containing the piperidine moiety, such as piperine and other substituted piperidines.
Pyridine derivatives: Compounds with a pyridine ring, including various substituted pyridines.
Uniqueness
(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone is unique due to its specific combination of piperidine and pyridine moieties, which confer distinct physical, chemical, and biological properties. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(2-chloropyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-11-10(4-1-5-15-11)12(17)16-6-2-3-9(7-14)8-16/h1,4-5,9H,2-3,6-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARZNSHKKOJOIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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